![molecular formula C25H20N4O2 B1246221 N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)

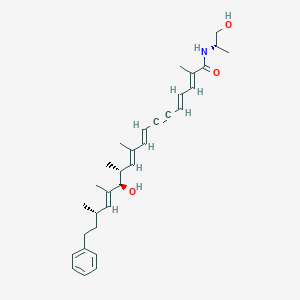

N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

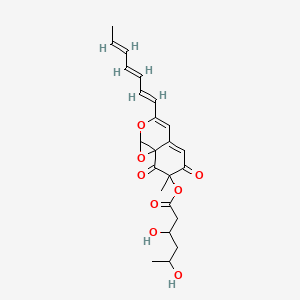

SSR161421 is an aminoquinoline.

Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probes

Research has explored the use of related benzamide analogs as probes for sigma-2 receptors. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) showed high affinity for sigma2 receptors, indicating potential for studying these receptors in vitro (Xu et al., 2005).

Imaging of Solid Tumors

Fluorine-18 labeled benzamide analogs, including those similar in structure, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer imaging (Tu et al., 2007).

Antitumor Agents

Benzamide derivatives have been investigated for their antitumor activities. For example, a study on 3-acyl isoquinolin-1(2H)-ones, obtained via a rhodium(III)-catalyzed reaction involving N-methoxybenzamides, demonstrated potent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells, suggesting their potential as anti-cancer drug candidates (Bian et al., 2020).

Anticonvulsant Activity

Some benzamide derivatives have been identified for their potential anticonvulsant activity. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with high affinity and good anticonvulsant activity in animal models, underscoring their potential in treating seizures (Chan et al., 1998).

Antifungal Agents

Benzamide derivatives have also been studied for their antifungal properties. A series of benzamide derivatives were prepared and tested as potential antifungal agents, with some showing significant activity against fungal infections (Coates et al., 1957).

Propiedades

Fórmula molecular |

C25H20N4O2 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C25H20N4O2/c1-31-19-13-11-18(12-14-19)25(30)29-24-21(15-26)23(20-9-5-6-10-22(20)28-24)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H2,27,28,29,30) |

Clave InChI |

FFHQNQNMELQOEF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=C2C#N)NCC4=CC=CC=C4 |

Sinónimos |

4-methoxy-N-(4-benzylamino-3-cyanoquinolin-2-yl)benzamide SSR161421 |

Origen del producto |

United States |

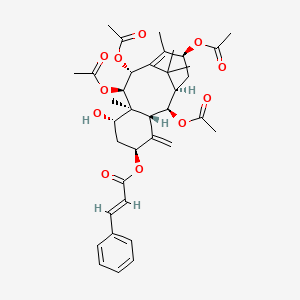

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

![2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)